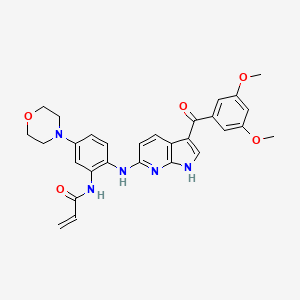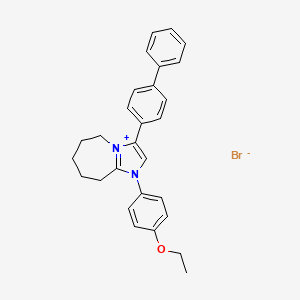
Antibacterial agent 101
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antibacterial Agent 101 is a novel compound designed to combat bacterial infections. It has shown promising results in preclinical studies, particularly against multidrug-resistant bacteria. This compound is part of a new generation of antibacterial agents that aim to address the growing issue of antibiotic resistance.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Antibacterial Agent 101 involves a multi-step process. The initial step includes the formation of a core structure through a condensation reaction between a primary amine and a carboxylic acid. This is followed by a series of functional group modifications, including halogenation and alkylation, to enhance its antibacterial properties. The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like palladium on carbon.
Industrial Production Methods: On an industrial scale, the production of this compound is optimized for cost-effectiveness and yield. The process involves large-scale reactors and continuous flow systems to ensure consistent quality and high throughput. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the integrity of the compound.
化学反応の分析
Types of Reactions: Antibacterial Agent 101 undergoes several types of chemical reactions, including:
Oxidation: This reaction is facilitated by oxidizing agents such as hydrogen peroxide, leading to the formation of oxides that enhance the compound’s stability.
Reduction: Reduction reactions, often using sodium borohydride, are employed to modify specific functional groups, improving the compound’s efficacy.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms are replaced by more reactive groups to increase antibacterial activity.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, water.
Major Products: The major products formed from these reactions include various derivatives of this compound, each with unique properties tailored for specific bacterial targets.
科学的研究の応用
Antibacterial Agent 101 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on bacterial cell walls and membranes, providing insights into bacterial physiology.
Medicine: Potential therapeutic agent for treating infections caused by multidrug-resistant bacteria.
Industry: Incorporated into coatings and materials to prevent bacterial contamination and biofilm formation.
作用機序
The mechanism of action of Antibacterial Agent 101 involves multiple pathways:
Molecular Targets: The compound targets bacterial ribosomes, inhibiting protein synthesis. It also disrupts the integrity of bacterial cell membranes.
Pathways Involved: By binding to the ribosomal subunits, this compound prevents the translation of essential proteins, leading to bacterial cell death. Additionally, it induces the production of reactive oxygen species, further damaging bacterial cells.
類似化合物との比較
Penicillin: Like Antibacterial Agent 101, penicillin targets bacterial cell walls but through a different mechanism involving the inhibition of peptidoglycan synthesis.
Tetracycline: Both compounds inhibit protein synthesis, but tetracycline binds to a different site on the ribosome.
Ciprofloxacin: This compound targets bacterial DNA gyrase, whereas this compound primarily affects protein synthesis and membrane integrity.
Uniqueness: this compound stands out due to its dual mechanism of action, targeting both ribosomal function and membrane integrity. This dual action reduces the likelihood of resistance development compared to single-target antibiotics.
特性
分子式 |
C28H29BrN2O |
|---|---|
分子量 |
489.4 g/mol |
IUPAC名 |
1-(4-ethoxyphenyl)-3-(4-phenylphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-4-ium;bromide |
InChI |
InChI=1S/C28H29N2O.BrH/c1-2-31-26-18-16-25(17-19-26)30-21-27(29-20-8-4-7-11-28(29)30)24-14-12-23(13-15-24)22-9-5-3-6-10-22;/h3,5-6,9-10,12-19,21H,2,4,7-8,11,20H2,1H3;1H/q+1;/p-1 |
InChIキー |
IZRDZPWQIUATSS-UHFFFAOYSA-M |
正規SMILES |
CCOC1=CC=C(C=C1)N2C=C([N+]3=C2CCCCC3)C4=CC=C(C=C4)C5=CC=CC=C5.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


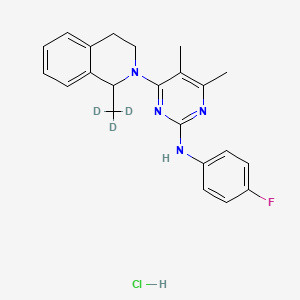
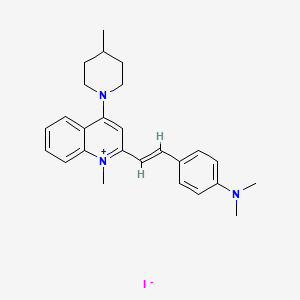
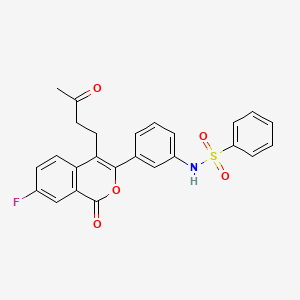
![sodium;(12aS)-9-[[3-[[(12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-5-[2-[2-(2-methoxyethoxy)ethoxy]ethyl-(2-methyl-2-sulfanylpropyl)amino]phenyl]methoxy]-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepine-12-sulfonate](/img/structure/B12419653.png)
![zinc;(E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B12419669.png)


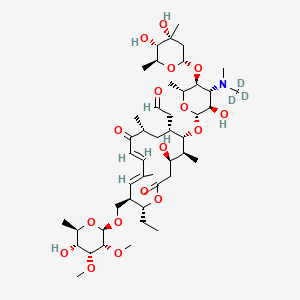

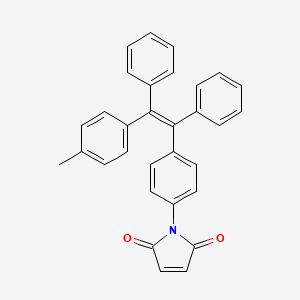

![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-phosphonooxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]pentanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B12419702.png)
